7,7,8,8-Tetracyanoquinodimethane

Catalog No.
S596090
CAS No.
1518-16-7
M.F
C12H4N4
M. Wt
204.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7,8,8-Tetracyanoquinodimethane

CAS Number

1518-16-7

Product Name

7,7,8,8-Tetracyanoquinodimethane

IUPAC Name

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile

Molecular Formula

C12H4N4

Molecular Weight

204.19 g/mol

InChI

InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H

InChI Key

PCCVSPMFGIFTHU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N

Synonyms

7,7,8,8-tetracyanoquinodimethane, TCNQ, tetracyanoquinodimethane, tetracyanoquinonedimethane

Canonical SMILES

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N

Photocatalytic CO2 Reduction

Organic Solar Cells

Electrochemical Sensors

Charge-Transfer Superconductors

α-Chlorination of Carboxylic Acids

Graphene Oxide Sensors

7,7,8,8-Tetracyanoquinodimethane is a significant organic compound known for its exceptional electron-accepting properties. It is classified as one of the strongest organic π acids due to the presence of four cyano groups attached to a quinodimethane framework. This compound exhibits unique structural characteristics that contribute to its chemical reactivity and potential applications in various fields, particularly in organic electronics and materials science. The molecular formula of 7,7,8,8-tetracyanoquinodimethane is C₁₄H₈N₄, and its structure allows for significant interactions with electron donors, making it a key player in charge-transfer complexes .

TCNQ's mechanism of action revolves around its electron-accepting ability. When interacting with electron-rich molecules (electron donors), TCNQ readily accepts an electron, forming a radical anion (TCNQ⁻). This charge transfer process can influence the electrical conductivity, magnetic properties, and other characteristics of the resulting material [].

  • Nucleophilic Addition: The compound undergoes nucleophilic addition reactions due to its electron-deficient nature. This is particularly interesting as such reactions are rare among unsaturated compounds .
  • Electrochemical Reduction: Studies have shown that 7,7,8,8-tetracyanoquinodimethane can be reduced electrochemically at various interfaces, demonstrating its utility in electrochemical applications .
  • Cycloaddition Reactions: The compound can also engage in [2 + 2] cycloaddition reactions with alkynes, leading to the formation of charge-transfer chromophores .

Several methods for synthesizing 7,7,8,8-tetracyanoquinodimethane have been reported:

  • Direct Synthesis: The compound can be synthesized through the reaction of quinone derivatives with cyanide sources under specific conditions.
  • Complexation Reactions: It can also be obtained via complexation reactions involving other electron-accepting species or through the use of transition metal catalysts .

7,7,8,8-Tetracyanoquinodimethane has diverse applications:

  • Organic Electronics: Its strong electron-accepting properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Charge-Transfer Complexes: It plays a crucial role in forming charge-transfer complexes with various electron donors, which are essential for developing new electronic materials .
  • Sensors: The compound's electrochemical properties allow it to be used in sensor technologies for detecting specific ions or molecules.

Interaction studies involving 7,7,8,8-tetracyanoquinodimethane focus on its ability to form complexes with various electron donors. These studies reveal insights into the kinetics and thermodynamics of charge transfer processes. For instance:

  • Radical-Ion Salts: The formation of radical-ion salts with organic and inorganic electron donors has been extensively documented. These interactions highlight the compound's versatility as an electron acceptor .
  • Electrochemical Interfaces: Research has demonstrated the behavior of 7,7,8,8-tetracyanoquinodimethane at different electrochemical interfaces, providing valuable data on its redox properties .

Several compounds share structural or functional similarities with 7,7,8,8-tetracyanoquinodimethane. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
TetracyanoethyleneContains two cyano groupsStronger electron acceptor than 7,7,8,8-tetracyanoquinodimethane
TetracyanobenzoquinoneContains a benzoquinone moietyExhibits different reactivity patterns due to aromaticity
11,11-Dicyanoundecyl-9,10-anthraquinoneContains anthraquinone structureOffers unique photophysical properties

These compounds are notable for their applications in similar fields but differ significantly in their reactivity and stability profiles.

XLogP3

1

UNII

HC6FB4H2KW

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (84.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (86.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1518-16-7

Wikipedia

Tetracyanoquinodimethane

General Manufacturing Information

Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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